2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Description
2-(4-Benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a benzylpiperazine substituent at the 2-position, with ethyl and methyl groups at the 5- and 6-positions, respectively. Its structural framework combines a pyrimidinone core—a six-membered ring with two nitrogen atoms—and a benzylpiperazine moiety, which is frequently utilized in drug design for its ability to modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-16-14(2)19-18(20-17(16)23)22-11-9-21(10-12-22)13-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVQXHAHERHVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with an appropriate pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its biological activity:
- Antimicrobial Activity : Preliminary studies indicate that 2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antifungal Properties : Research has shown that this compound can inhibit the growth of various fungal strains, suggesting its use in antifungal therapies.
Neuropharmacology
The benzylpiperazine moiety is known for its psychoactive properties. Studies are exploring the compound's effects on neurotransmitter systems, particularly:
- Dopaminergic and Serotonergic Systems : The interaction with these systems could lead to the development of treatments for psychiatric disorders, including depression and anxiety .
Cancer Research
Recent investigations have highlighted the potential of this compound as an anticancer agent:
- Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
Synthesis of Derivatives
The compound serves as an important intermediate in synthesizing more complex molecules, particularly those aimed at enhancing biological activity or modifying pharmacokinetic properties.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a notable reduction in anxiety levels, suggesting its potential role as an anxiolytic drug.
Case Study 3: Anticancer Activity
A recent publication reported that treatment with this compound led to a significant decrease in tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with neuroinflammatory pathways, providing neuroprotective effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Inferred from structural similarity to compound 4a in .
Key Findings and Trends
Acetylcholinesterase (AChE) Inhibition
Benzylpiperazine-containing pyrimidinones and isoindole-diones (e.g., compound 4a in ) exhibit strong AChE inhibition, a critical mechanism for Alzheimer’s disease treatment. Compound 4a (IC₅₀ = 0.91 μM) outperforms donepezil (IC₅₀ = 0.14 μM) in vitro, highlighting the importance of electron-withdrawing groups (e.g., Cl at ortho/para positions) for enhancing binding affinity .
Antiplasmodial and Anti-Inflammatory Activity
Thiazol-4-one derivatives with benzylpiperazine () show moderate antiplasmodial effects, though structure-activity relationships remain unclear. Pyridazinone analogs (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) demonstrate potent anti-inflammatory activity (IC₅₀ = 11.6 μM), indicating that heterocyclic core modifications significantly influence biological targets .
Structural Diversity and Pharmacokinetics
- Quinazoline Derivatives: The quinazoline-substituted pyrimidinone () introduces a bulky aromatic system, which may enhance receptor binding but reduce solubility compared to the target compound .
- Pyrazole-Thienyl Derivatives : These analogs () prioritize kinase inhibition, showcasing how substituent polarity (e.g., thienyl groups) can redirect therapeutic applications .
Challenges and Limitations
Data Availability : Direct pharmacological data for the target compound are absent, necessitating extrapolation from structural analogs.
Substituent Optimization: The absence of electron-withdrawing groups (e.g., Cl, NO₂) on the target compound’s benzyl ring may limit AChE inhibition compared to compound 4a .
Therapeutic Specificity : Antiplasmodial and anti-inflammatory activities are highly substituent-dependent, complicating broad-spectrum predictions .
Biological Activity
2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its efficacy against viral infections and its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.41 g/mol. The compound features a pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a study investigating piperazine derivatives demonstrated that modifications on the benzylpiperazine scaffold could lead to compounds with significant antiviral effects against Zika virus (ZIKV). The research indicated that certain derivatives exhibited a dose-dependent reduction in cytopathic effects in ZIKV-infected Vero E6 cells, suggesting that structural modifications can enhance antiviral properties .
| Compound | Activity | Concentration | Effect |
|---|---|---|---|
| This compound | Antiviral | Low micromolar | Significant reduction in ZIKV replication |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, compounds with structural similarities have been reported to induce apoptosis in cancer cells through caspase activation .
Study 1: Antiviral Efficacy Against ZIKV
A comprehensive study focused on the synthesis and evaluation of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs demonstrated that these compounds could effectively inhibit ZIKV at micromolar concentrations. The study utilized a Vero E6 cell line model to assess cytopathic effects and viral replication .
Study 2: Anticancer Activity
Another investigation into piperazine derivatives highlighted their ability to inhibit tumor growth in xenograft models. The study reported that specific derivatives led to significant tumor regression in vivo while exhibiting minimal toxicity to normal cells .
Pharmacological Properties
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for therapeutic applications. Studies indicate that modifications to the piperazine ring can enhance solubility and bioavailability, thereby improving the overall efficacy of the compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-benzylpiperazin-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent systems, catalysts, and temperature). For pyrimidinone derivatives, refluxing in toluene with ZnCl₂ as a catalyst has proven effective for cyclocondensation reactions . Purification via recrystallization from solvent mixtures (e.g., n-heptane-toluene) improves yield and purity. Monitoring reaction progress with TLC ensures complete conversion of starting materials.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns on the pyrimidinone core and benzylpiperazine moiety. Coupling constants in H NMR can distinguish between regioisomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrimidinones .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC), anti-inflammatory effects via COX-2 inhibition, and anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .
- Target Identification : Use molecular docking to predict interactions with enzymes like kinases or receptors (e.g., benzimidazole-linked pyrimidinones target DNA gyrase) .
Advanced Research Questions
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Adjust formulations (e.g., liposomal encapsulation) to enhance solubility.
- Metabolite Identification : Characterize metabolites via HPLC-MS to assess bioactivation/toxicity, as seen in pyrazolo-pyrimidinone derivatives .
- Dose-Response Analysis : Use nonlinear regression models to correlate in vitro IC₅₀ with in vivo efficacy, accounting for metabolic clearance .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzylpiperazine group (e.g., halogenation, alkyl chain elongation) and pyrimidinone substituents (e.g., ethyl/methyl groups). Compare activity across analogs using regression analysis .
- 3D-QSAR Modeling : Apply CoMFA or CoMSIA to predict steric/electronic requirements for binding. For example, bulkier substituents at the 5-ethyl position may enhance receptor affinity .
Q. What experimental designs are suitable for environmental fate studies of this compound?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water) to assess hydrophobicity. Use HPLC to determine solubility in environmental matrices .
- Degradation Pathways : Perform photolysis (UV irradiation) and hydrolysis (pH-varied buffers) experiments. Monitor degradation products via GC-MS .
- Ecotoxicity Assays : Test acute toxicity in Daphnia magna and algal growth inhibition, following OECD guidelines .
Key Challenges and Solutions
- Stereochemical Complexity : Use chiral HPLC or asymmetric catalysis to resolve enantiomers, critical for bioactive pyrimidinones .
- Low Solubility : Employ co-solvents (e.g., DMSO-PEG mixtures) or salt formation (e.g., hydrochloride) for in vivo dosing .
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) and validate assays with positive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
